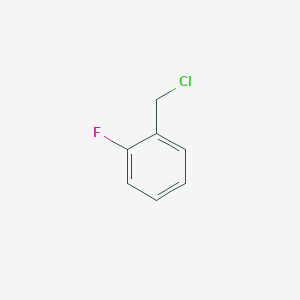

2-Fluorobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88295. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBRMRJUKNQBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059838 | |

| Record name | 2-Fluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-35-7 | |

| Record name | 2-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzyl chloride, identified by the CAS Number 345-35-7, is a halogenated aromatic compound. It serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-fluorobenzyl moiety into a wide array of molecules. This guide provides an in-depth overview of its properties, synthesis, and reactivity, complete with experimental protocols and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2][3] Its key physical and chemical properties are summarized in the tables below for ease of reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 345-35-7 | [1][4][5][6] |

| Molecular Formula | C₇H₆ClF | [2][4] |

| Molecular Weight | 144.57 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 86 °C / 40 mmHg | [4][5][7] |

| Density | 1.216 g/mL at 25 °C | [4][5][7] |

| Refractive Index | n20/D 1.514 | [4][5][7] |

| Water Solubility | 416.4 mg/L at 25 °C | [2][5] |

Table 2: Safety and Hazard Information

| Parameter | Information | Source(s) |

| Signal Word | Danger | [4][7] |

| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [4][7] |

| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion) | |

| Flash Point | 57 °C (134.6 °F) - closed cup | [4][7] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. | [4][8][9] |

| Additional Hazards | Lachrymator (causes tears) | [8] |

Synthesis of this compound

The most common industrial synthesis of this compound involves the free-radical chlorination of 2-fluorotoluene (B1218778).[3] This method selectively targets the benzylic methyl group. An alternative laboratory-scale synthesis involves the treatment of 2-fluorobenzyl alcohol with a chlorinating agent like thionyl chloride or phosphorus trichloride.[3]

Experimental Protocol: Synthesis via Free-Radical Chlorination of 2-Fluorotoluene

This protocol is adapted from a similar procedure for a related compound and represents a common method for benzylic chlorination.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.

-

UV lamp or a standard incandescent light bulb as a radical initiator.

-

Gas dispersion tube.

-

Stirring plate and stir bar.

-

Apparatus for vacuum distillation.

-

2-Fluorotoluene.

-

Chlorine gas (Cl₂).

-

An inert gas such as nitrogen or argon.

-

A neutralizing agent for the HCl byproduct (e.g., sodium bicarbonate solution).

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask is charged with 2-fluorotoluene.

-

Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

-

Initiation: Begin stirring the 2-fluorotoluene and heat it to a gentle reflux. Position the light source close to the flask to initiate the radical reaction.

-

Chlorination: Introduce a slow stream of chlorine gas through the gas dispersion tube into the refluxing liquid. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reflux.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the conversion of the starting material and the formation of the product.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and the heating. Allow the mixture to cool to room temperature under an inert atmosphere. The crude product will contain unreacted starting material and some dichlorinated byproduct.

-

Purification: The acidic HCl byproduct can be removed by washing the crude product with a dilute sodium bicarbonate solution, followed by water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) and purified by vacuum distillation to yield pure this compound.

Reactivity and Applications

This compound is a versatile electrophile due to the lability of the benzylic chloride. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the 2-fluorobenzyl group can be incorporated to modulate the biological activity of a target molecule.[3][10]

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted benzylamine.

Materials and Equipment:

-

Round-bottom flask with a stir bar.

-

Condenser (if heating is required).

-

Standard laboratory glassware.

-

This compound.

-

A primary or secondary amine.

-

A suitable solvent (e.g., acetonitrile, THF, or DMF).

-

A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to scavenge the HCl byproduct.

-

Reagents for work-up and purification (e.g., water, brine, organic solvent for extraction, drying agent, and silica (B1680970) gel for chromatography).

Procedure:

-

Setup: In a round-bottom flask, dissolve the amine and the non-nucleophilic base in the chosen solvent.

-

Addition of Electrophile: While stirring the solution, add this compound dropwise. The reaction may be exothermic, so the addition rate should be controlled. The reaction is typically run at room temperature but may require gentle heating to go to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.

-

Purification: The organic extract is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(2-fluorobenzyl)amine.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis and reactivity are well-established, providing a reliable route for the incorporation of the 2-fluorobenzyl group in various synthetic endeavors. Proper handling and adherence to safety protocols are essential when working with this corrosive and lachrymatory compound. The information and protocols provided in this guide are intended to support researchers and scientists in the effective and safe use of this compound in their work.

References

- 1. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 98 345-35-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound [xieshichem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluorobenzyl Chloride: Molecular Weight and Formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a focused overview of the fundamental chemical properties of 2-Fluorobenzyl chloride, specifically its molecular weight and chemical formula. The information is presented in a structured format to facilitate easy reference for research and development applications.

Core Chemical Identification

This compound is a halogenated organic compound belonging to the class of aromatic halides.[1] It is a versatile intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The presence of the fluorine atom and the reactive benzyl (B1604629) chloride group makes it a valuable building block in medicinal chemistry.[2]

Quantitative Molecular Data

The essential molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Parameter | Value | References |

| Molecular Formula | C₇H₆ClF | [1][3][4] |

| Linear Formula | FC₆H₄CH₂Cl | |

| Molecular Weight | 144.57 g/mol | [4] |

| Alternate Molecular Weight | 144.58 g/mol | [3] |

| CAS Number | 345-35-7 | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound are not explicitly detailed in the provided reference materials. These fundamental properties are typically determined using standard analytical techniques:

-

Molecular Formula: The empirical formula is often determined through elemental analysis (combustion analysis) to find the percent composition of each element. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

Molecular Weight: High-resolution mass spectrometry (HRMS) is the primary method for accurately determining the molecular weight of a compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its core molecular identifiers.

References

Spectroscopic Profile of 2-Fluorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorobenzyl chloride (CAS No. 345-35-7), a key intermediate in pharmaceutical synthesis and material science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-(chloromethyl)-2-fluorobenzene

-

Synonyms: α-Chloro-2-fluorotoluene

-

CAS Number: 345-35-7[1]

-

Molecular Formula: C₇H₆ClF[1]

-

Molecular Weight: 144.57 g/mol [1]

-

Appearance: Colorless to light yellow liquid

-

Density: 1.216 g/mL at 25 °C[1]

-

Boiling Point: 86 °C at 40 mmHg[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, providing critical information for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | m | - | Aromatic (1H) |

| ~7.3 | m | - | Aromatic (2H) |

| ~7.1 | m | - | Aromatic (1H) |

| 4.75 | s | - | -CH₂Cl |

Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~131 (d, J ≈ 4 Hz) | Aromatic C-H |

| ~130 (d, J ≈ 8 Hz) | Aromatic C-H |

| ~125 (d, J ≈ 2 Hz) | Aromatic C-H |

| ~124 (d, J ≈ 15 Hz) | Aromatic C-Cl |

| ~115 (d, J ≈ 22 Hz) | Aromatic C-H |

| ~39 (d, J ≈ 2 Hz) | -CH₂Cl |

Note: Precise chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The presented data is a representative example.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1610, 1585, 1495, 1455 | Strong | Aromatic C=C skeletal vibrations |

| ~1230 | Strong | C-F stretch |

| ~760 | Strong | C-Cl stretch |

| ~720 | Strong | Ortho-disubstituted benzene (B151609) ring bend |

Data interpreted from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks for this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144/146 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 109 | High | [M - Cl]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Data interpreted from publicly available spectra and fragmentation patterns of similar compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Neat Liquid) Protocol

-

Sample Preparation: Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Data Acquisition: Mount the salt plate assembly in the spectrometer's sample holder. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Fluorobenzyl chloride. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such data, and visual representations of the molecular structure and its proton relationships to aid in interpretation. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and as a building block in the development of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural confirmation of such molecules. The ¹H NMR spectrum, in particular, provides valuable information regarding the electronic environment of the protons within the molecule, their connectivity, and their spatial relationships. This guide will focus on the detailed interpretation of the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data for structurally similar compounds.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-6 | ~7.45 | ddd | J(H6-H5) ≈ 7.6, J(H6-F) ≈ 5.0, J(H6-H4) ≈ 1.8 | 1H |

| H-4 | ~7.30 | m | - | 1H |

| H-3 | ~7.15 | t | J(H3-H4) ≈ J(H3-F) ≈ 8.8 | 1H |

| H-5 | ~7.05 | td | J(H5-H4) ≈ J(H5-H6) ≈ 7.6, J(H5-F) ≈ 1.2 | 1H |

| -CH₂Cl | ~4.70 | d | J(CH₂-F) ≈ 2.0 | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene (B151609) ring are chemically non-equivalent due to the presence of the fluorine and chloromethyl substituents. Their signals appear as complex multiplets in the downfield region of the spectrum. The fluorine atom exerts both an inductive electron-withdrawing effect and a through-space coupling to the neighboring protons. This results in characteristic splitting patterns. The proton ortho to the fluorine (H-3) is expected to show a large coupling to the fluorine. The proton ortho to the chloromethyl group (H-6) will also be influenced by the fluorine.

-

Benzylic Protons (δ ~4.70 ppm): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and appear as a single resonance. This signal is shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. Furthermore, a small coupling to the fluorine atom, transmitted through the benzene ring and the benzylic carbon, may result in this signal appearing as a doublet.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

4.2. Instrument Parameters (for a 400 MHz Spectrometer)

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

-

Integration: Integrate the area under each resonance to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the splitting patterns to determine the coupling constants.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis of this compound.

Caption: Molecular structure of this compound with atom labeling.

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Spin-spin coupling relationships in this compound.

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluorobenzyl chloride. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide utilizes data from a closely related compound, 2-fluorobenzyl selenocyanate (B1200272), to provide representative chemical shifts for the substituted aromatic ring and the benzylic carbon. This information is crucial for the structural elucidation and characterization of this compound and its derivatives in research and drug development.

¹³C NMR Chemical Shift Data

The following table summarizes the ¹³C NMR chemical shifts of 2-fluorobenzyl selenocyanate, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). These values serve as a strong proxy for the expected shifts in this compound, particularly for the aromatic carbons.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 161.13 |

| C2 | 159.16 |

| C3 | 131.56 |

| C4 | 130.16 |

| C5 | 124.51 |

| C6 | 115.59 |

| C7 (CH₂) | 25.37 |

Note: Data is for 2-fluorobenzyl selenocyanate as a proxy for this compound.[1]

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear correlation with the chemical shift data provided in the table.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring a proton-decoupled ¹³C NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is around 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field-frequency stability.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

-

Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.

3. Data Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of ¹³C chemical shifts for the compound (e.g., 0 to 200 ppm).

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, this may range from a few hundred to several thousand scans.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.

-

Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the chemical shift scale. If using CDCl₃, the solvent peak is referenced to 77.16 ppm. For DMSO-d₆, the peak is referenced to 39.52 ppm.

-

Perform a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the peaks if quantitative information is desired (requires appropriate acquisition parameters).

Experimental Workflow

The logical flow of a typical ¹³C NMR experiment is depicted in the following diagram.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluorobenzyl chloride (C₇H₆ClF). Understanding the fragmentation behavior of this compound is crucial for its identification and characterization in complex matrices, which is of significant interest in synthetic chemistry, impurity profiling, and drug development.

Core Fragmentation Analysis

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation is largely dictated by the stability of the resulting carbocations and the lability of the carbon-chlorine bond.

The primary fragmentation pathway involves the loss of a chlorine radical (•Cl) to form the highly stable 2-fluorobenzyl cation. This cation is resonance-stabilized and is expected to be the base peak in the mass spectrum. Further fragmentation can occur from both the molecular ion and the primary fragment ions, leading to a series of characteristic lower mass-to-charge ratio (m/z) ions.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by several key fragments. The table below summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss |

| 144/146 | Molecular Ion | [C₇H₆ClF]⁺˙ | - |

| 109 | 2-Fluorobenzyl cation | [C₇H₆F]⁺ | •Cl |

| 83 | [C₆H₄]⁺ | •Cl, C₂H₂ | |

| 77 | Phenyl cation | [C₆H₅]⁺ | •Cl, HF |

| 51 | [C₄H₃]⁺ | •Cl, HF, C₂H₂ |

Note: The presence of the M+2 peak (m/z 146) is due to the natural isotopic abundance of ³⁷Cl.

Experimental Protocol

The following is a typical experimental protocol for the acquisition of the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

4. Data Analysis:

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound.

Infrared spectroscopy of 2-Fluorobenzyl chloride functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluorobenzyl Chloride Functional Groups

Introduction

This compound (C₇H₆ClF) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure consists of a benzyl (B1604629) chloride core with a fluorine atom substituted at the ortho-position of the benzene (B151609) ring. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. This guide provides a detailed analysis of the characteristic IR absorption frequencies for the functional groups present in this compound, a standard experimental protocol for spectral acquisition, and a logical workflow diagram.

Vibrational Frequency Analysis

The infrared spectrum of this compound is characterized by absorption bands arising from its distinct functional groups: the ortho-disubstituted aromatic ring, the chloromethyl group (-CH₂Cl), and the carbon-fluorine bond. The primary vibrational modes include stretching and bending vibrations.

Data Presentation: Characteristic Functional Group Frequencies

The table below summarizes the principal infrared absorption bands and their corresponding vibrational assignments for this compound. These frequency ranges are compiled from established spectroscopic data for aromatic and halogenated compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic Ring (C-H) | C-H Stretch | 3100 - 3000[1][2] | Weak-Medium |

| Chloromethyl Group (C-H) | Asymmetric/Symmetric CH₂ Stretch | 3000 - 2850[2][3] | Medium |

| Aromatic Ring (C=C) | C=C In-Ring Stretch | 1600 - 1585 and 1500 - 1400[1][2] | Medium-Strong |

| Chloromethyl Group (-CH₂) | CH₂ Scissoring (Bending) | 1470 - 1450[2][3] | Medium |

| Aryl Fluoride (C-F) | C-F Stretch | 1250 - 1100[4] | Strong |

| Aromatic Ring (C-H) | C-H Out-of-Plane Bending (oop) | 770 - 735[5][6][7] | Strong |

| Alkyl Chloride (C-Cl) | C-Cl Stretch | 850 - 550[2][8] | Strong |

Detailed Interpretation:

-

C-H Stretching: The spectrum exhibits distinct C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹[1][6][9]. In contrast, the aliphatic C-H stretches from the chloromethyl (-CH₂) group are found just below 3000 cm⁻¹[2][3].

-

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region[1][6][9].

-

C-H Bending Vibrations: The C-H out-of-plane (oop) bending vibration is highly diagnostic for the substitution pattern of the benzene ring[1]. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ range[5][6][7]. The CH₂ group also shows a characteristic scissoring (bending) vibration around 1470-1450 cm⁻¹[2].

-

Carbon-Halogen Stretching: The C-F and C-Cl bonds give rise to strong absorption bands in the fingerprint region of the spectrum. The C-F stretch is typically very intense and is found in the 1250-1100 cm⁻¹ region[4][10]. The C-Cl stretching vibration gives a strong band at lower wavenumbers, generally in the 850-550 cm⁻¹ range[2]. A computational analysis of a related fluorobenzyl chloride molecule assigned the C-Cl stretch to a band at 564 cm⁻¹[8].

Experimental Protocol: FTIR Analysis

A common and effective method for obtaining a high-quality infrared spectrum of this compound, which is a liquid at room temperature, is the thin-film method using salt plates.

Methodology: Thin-Film Analysis

This protocol outlines the procedure for preparing a sample and acquiring its FTIR spectrum.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr), clean and dry

-

Micropipette

-

FTIR spectrometer

-

Desiccator for plate storage

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition: Open the sample compartment. With the compartment empty and closed, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and will be automatically subtracted from the sample spectrum[4].

-

Sample Preparation: In a fume hood, use a micropipette to place one small drop of this compound onto the surface of one salt plate. Place the second salt plate on top and gently press the plates together to create a thin, uniform liquid film. Avoid introducing air bubbles.

-

Spectral Acquisition: Immediately place the assembled salt plates into the sample holder in the spectrometer's sample compartment and close the lid.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹[4]. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram and subtract the background spectrum to generate the final infrared transmittance or absorbance spectrum[4].

-

Cleaning: After the analysis, carefully disassemble the salt plates. Clean them thoroughly with a suitable dry solvent (e.g., dry acetone (B3395972) or methylene (B1212753) chloride) in a fume hood. Store the clean, dry plates in a desiccator to protect them from moisture[4].

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FTIR analysis of this compound is illustrated in the diagram below.

Caption: Logical workflow for the FTIR analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. jetir.org [jetir.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzyl chloride, a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its unique electronic properties, imparted by the fluorine substituent, make it a valuable building block for introducing the 2-fluorobenzyl moiety into larger, more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the evolution of its preparation methods. It includes a thorough compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

The advent of organofluorine chemistry has revolutionized the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. This compound (C₇H₆ClF) is a prime example of a fluorinated building block that has found widespread application due to the advantageous properties it confers upon its derivatives.

Historically, the development of synthetic routes to substituted benzyl (B1604629) chlorides, such as this compound, is intrinsically linked to the pioneering work on the synthesis of the parent compound, benzyl chloride. The first preparation of benzyl chloride was reported in 1853 by Stanislao Cannizzaro, who obtained it by reacting benzyl alcohol with hydrochloric acid.[1] However, for industrial-scale production, the gas-phase photochemical chlorination of toluene (B28343) became the more efficient and widely adopted method.[1] Another significant early method was the Blanc chloromethylation of benzene, discovered by Gustave Louis Blanc in 1923, which allowed for the direct introduction of a chloromethyl group onto an aromatic ring.[2][3] These foundational discoveries paved the way for the synthesis of a vast array of substituted benzyl chlorides, including the subject of this guide.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 345-35-7 | [4][5] |

| Molecular Formula | C₇H₆ClF | [4] |

| Molecular Weight | 144.57 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.216 g/mL at 25 °C | [4][6] |

| Boiling Point | 86 °C at 40 mmHg | [4][6] |

| Melting Point | 36-38 °C | |

| Refractive Index (n20/D) | 1.514 | [4][6] |

| Flash Point | 57 °C (135 °F) - closed cup | [4][7] |

| Water Solubility | 416.4 mg/L at 25 °C | [7] |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the benzylic protons and the aromatic protons. |

| ¹³C NMR (CDCl₃) | Resonances for the benzylic carbon and the six aromatic carbons, with splitting patterns due to fluorine coupling. |

| Infrared (IR) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and C-Cl bonds. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |

Historical and Modern Synthesis of this compound

The synthesis of this compound has evolved, with two primary methods dominating its historical and current production: the free-radical chlorination of 2-fluorotoluene (B1218778) and the Blanc chloromethylation of fluorobenzene (B45895).

Free-Radical Chlorination of 2-Fluorotoluene

This method is a direct and widely used industrial process for the synthesis of this compound. It involves the reaction of 2-fluorotoluene with chlorine gas under the influence of UV light or a radical initiator.

Materials:

-

2-Fluorotoluene

-

Chlorine gas

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Apparatus for gas introduction and scrubbing of excess chlorine and HCl gas

Procedure:

-

A solution of 2-fluorotoluene in an inert solvent is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer. The apparatus should be connected to a gas trap to neutralize excess chlorine and the HCl byproduct.

-

The reaction mixture is heated to reflux.

-

Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light or in the presence of a radical initiator.

-

The reaction is monitored by gas chromatography (GC) to follow the conversion of the starting material and the formation of the product. Over-chlorination can lead to the formation of 2-fluorobenzal chloride and 2-fluorobenzotrichloride.

-

Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum.

Caption: Workflow for the synthesis of this compound via free-radical chlorination.

Blanc Chloromethylation of Fluorobenzene

The Blanc reaction provides an alternative route to this compound, involving the electrophilic aromatic substitution of fluorobenzene. This method uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

Materials:

-

Fluorobenzene

-

Paraformaldehyde

-

Zinc chloride (anhydrous)

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride for drying

Procedure:

-

Anhydrous zinc chloride is added to concentrated hydrochloric acid with cooling.

-

Fluorobenzene is then added to the mixture.

-

The mixture is stirred and heated gently while paraformaldehyde is added in portions.

-

The reaction is continued with stirring at a moderate temperature for several hours. The progress can be monitored by TLC or GC.

-

After cooling, the reaction mixture is poured onto ice water.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and then again with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The crude product is purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound via Blanc chloromethylation.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-fluorobenzyl group. This moiety is found in a number of biologically active molecules. Its applications include:

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

-

Agrochemicals: It is used in the development of new pesticides and herbicides, where the fluorinated group can contribute to increased efficacy and altered environmental persistence.

-

Specialty Chemicals: It is also employed in the synthesis of specialty polymers and other advanced materials.

Conclusion

This compound is a compound of significant industrial and academic importance. Its synthesis, rooted in the fundamental reactions of aromatic chemistry, has been refined over the years to allow for its efficient production. The free-radical chlorination of 2-fluorotoluene and the Blanc chloromethylation of fluorobenzene remain the cornerstone methods for its preparation. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and materials. This guide provides a solid foundation for professionals working with this versatile and valuable chemical intermediate.

References

Chemical structure and IUPAC name of 2-Fluorobenzyl chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides an in-depth look at 2-Fluorobenzyl chloride, a versatile building block in organic synthesis.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic organic compound. The structure consists of a benzene (B151609) ring substituted with a fluorine atom and a chloromethyl group at adjacent positions.

-

IUPAC Name: 1-(chloromethyl)-2-fluorobenzene[1]

-

Synonyms: alpha-Chloro-2-fluorotoluene, o-Fluorobenzyl chloride[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 144.57 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.2162 g/cm³ at 24 °C | [4] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 86 °C | [4] |

| Flash Point | 135 °F (57.2 °C) | [4] |

| Water Solubility | 416.4 mg/L at 25 °C | [4] |

| InChI Key | MOBRMRJUKNQBMY-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C(C(=C1)CCl)F | [3] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the free-radical chlorination of 2-fluorotoluene (B1218778). The following is a representative experimental protocol.

Objective: To synthesize this compound from 2-fluorotoluene via side-chain chlorination.

Materials:

-

2-fluorotoluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous solvent (e.g., carbon tetrachloride or benzene)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas.

-

Charging the Flask: 2-fluorotoluene and the anhydrous solvent are added to the flask. The radical initiator (a catalytic amount of BPO or AIBN) is also added.

-

Initiation: The mixture is heated to reflux with vigorous stirring.

-

Addition of Chlorinating Agent: A solution of N-Chlorosuccinimide in the anhydrous solvent is added dropwise from the dropping funnel to the refluxing mixture. The addition rate is controlled to maintain a steady reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration.

-

Extraction: The filtrate is washed sequentially with water and brine to remove any remaining impurities. The organic layer is then separated using a separatory funnel.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 2-fluorotoluene.

Caption: Synthesis of this compound from 2-fluorotoluene.

References

A Technical Guide to the Solubility and Stability of 2-Fluorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluorobenzyl chloride (α-Chloro-2-fluorotoluene) is a key building block in organic synthesis, prized for introducing the 2-fluorobenzyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Successful utilization of this compound in synthesis is highly dependent on its solubility and stability in the chosen reaction medium. This guide aims to provide a thorough understanding of these parameters.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 345-35-7 | [1] |

| Molecular Formula | C₇H₆ClF | [1][2] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.216 g/mL at 25 °C | [1] |

| Boiling Point | 86 °C at 40 mmHg | [1] |

| Melting Point | 36-38 °C | [1] |

| Flash Point | 57 °C (135 °F) | [1] |

| Water Solubility | 416.4 mg/L at 25 °C | [1][2] |

| Refractive Index | n20/D 1.514 | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like" and the known solubility of similar compounds such as benzyl (B1604629) chloride and p-fluorobenzyl chloride.[3][4]

3.1. Qualitative Solubility Summary

Based on its chemical structure, this compound is a moderately polar molecule. It is expected to be miscible with or highly soluble in a variety of common organic solvents. A summary of expected solubility is provided in Table 2.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (B52724) | High / Miscible | The polarity of these solvents is compatible with the polar nature of the C-Cl and C-F bonds in this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene (B151609) | High / Miscible | The benzene ring of this compound allows for favorable π-π stacking interactions with aromatic solvents.[4] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | Similar polarity and the presence of halogen atoms promote miscibility. |

| Protic Solvents (Alcohols) | Methanol, Ethanol, Isopropanol | High / Miscible (but reactive) | While expected to be soluble due to polarity, these solvents are nucleophilic and will react with this compound (see Section 4).[5][6] |

| Non-polar Solvents | Hexane, Cyclohexane | Low to Moderate | The overall polarity of this compound may limit its solubility in highly non-polar aliphatic hydrocarbons. |

| Ethers | Diethyl ether | High / Miscible | Ethers are good solvents for a wide range of organic compounds, including those with moderate polarity. |

3.2. Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

Given the lack of published quantitative data, the following protocol can be used to determine the solubility of this compound in a non-reactive (aprotic) solvent of interest at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given aprotic organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected aprotic organic solvent (e.g., Toluene, Ethyl Acetate, Acetone)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe with a 0.2 µm PTFE filter

-

Pre-weighed glass evaporating dish or beaker

-

Fume hood

-

Oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is present when undissolved material remains visible. b. Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for at least 24 hours to ensure saturation. The solution should be continuously agitated.

-

Sample Collection: a. After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume (e.g., 2.00 mL) of the supernatant into a syringe, avoiding any undissolved material. c. Attach a 0.2 µm PTFE syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

Gravimetric Analysis: a. Record the exact weight of the evaporating dish containing the saturated solution. b. Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature. Gentle heating (e.g., in a vacuum oven at a temperature well below the boiling point of this compound) can be used to expedite this process. c. Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 40-50 °C) for a short period to remove any residual solvent. d. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation:

-

Weight of solute (this compound): (Weight of dish + residue) - (Weight of empty dish)

-

Weight of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Logical Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Stability and Degradation

This compound is a reactive compound susceptible to nucleophilic substitution reactions. Its stability is highly dependent on the nature of the solvent.

4.1. Stability in Aprotic Solvents

In aprotic solvents such as toluene, hexane, ethyl acetate, acetone, and THF, this compound is expected to be relatively stable under anhydrous conditions at ambient temperature. These solvents are not nucleophilic and do not participate in solvolysis reactions. Degradation, if any, would likely be initiated by contaminants such as water or other nucleophilic impurities.

4.2. Instability and Degradation in Protic Solvents

Protic solvents, particularly alcohols (methanol, ethanol, etc.) and water, can act as nucleophiles and react with this compound in a solvolysis reaction. This reaction leads to the formation of the corresponding ether or alcohol and hydrochloric acid. The reaction is generally considered to proceed via an SN1 or SN2 mechanism, depending on the specific conditions.[7] The presence of bases will significantly accelerate this degradation.

Degradation Pathway in Alcohols (Solvolysis)

Caption: Solvolysis of this compound in an alcohol.

4.3. Experimental Protocol for Stability Assessment (HPLC-UV Method)

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time in a specific solvent.

Objective: To quantify the concentration of this compound and detect the formation of its major degradation product (e.g., 2-fluorobenzyl alcohol or the corresponding ether) in a solvent over time.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: a. Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Prepare a stock solution of the expected primary degradation product (e.g., 2-fluorobenzyl alcohol) in the same solvent. c. Prepare a series of calibration standards by diluting the stock solutions.

-

Sample Preparation for Stability Study: a. Prepare a solution of this compound in the solvent to be tested at a known initial concentration (e.g., 0.1 mg/mL). b. Store the solution under the desired conditions (e.g., room temperature, protected from light).

-

Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution. b. Dilute the aliquot with the mobile phase if necessary to fall within the calibration range. c. Inject the prepared sample onto the HPLC system. d. Monitor the peak area of this compound and any new peaks that appear over time. The primary degradation product in an alcoholic solvent would be the corresponding 2-fluorobenzyl ether. In the presence of water, 2-fluorobenzyl alcohol would be formed.

-

Data Analysis: a. Quantify the concentration of this compound at each time point using the calibration curve. b. Plot the concentration of this compound versus time to determine the degradation rate. c. Identify degradation products by comparing their retention times with those of the prepared standards.

Workflow for HPLC-based Stability Assessment

Caption: Workflow for HPLC-based Stability Assessment.

Summary and Recommendations

This compound is a valuable synthetic intermediate that exhibits good solubility in a wide range of common aprotic organic solvents. However, its utility is critically impacted by its instability in protic solvents, such as alcohols and water, where it undergoes solvolysis to form ethers or alcohols.

Key Recommendations for Researchers:

-

Solvent Selection: For reactions where this compound is the electrophile, aprotic solvents (e.g., THF, toluene, acetonitrile, acetone) should be used to avoid unwanted side reactions. Ensure these solvents are anhydrous.

-

Solubility Determination: If precise solubility in a specific aprotic solvent system is required, it is recommended to determine this experimentally using the gravimetric protocol provided in this guide.

-

Stability Monitoring: When using this compound in new solvent systems or under prolonged reaction times, its stability should be monitored. The provided HPLC protocol serves as a robust starting point for developing a suitable stability-indicating method.

-

Handling and Storage: this compound should be stored under an inert atmosphere, away from moisture, to prevent hydrolysis.[1]

By understanding the solubility and stability characteristics outlined in this guide, researchers can more effectively and reliably employ this compound in the synthesis of novel compounds for drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Precautionary Measures for 2-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and storage precautions for 2-Fluorobenzyl chloride (CAS No. 345-35-7). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research and development activities.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is characterized by a pungent, irritating odor and is known to be a lachrymator, a substance that causes tearing.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClF | [4] |

| Molecular Weight | 144.57 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 176.4 ± 15.0 °C at 760 mmHg 86 °C at 40 mmHg (lit.) | [4] |

| Density | 1.2 ± 0.1 g/cm³ 1.216 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |

| Vapor Pressure | 1.5 ± 0.3 mmHg at 25°C | [4] |

| Refractive Index | n20/D 1.514 (lit.) | |

| Solubility | Sparingly soluble in water.[1] Soluble in chloroform (B151607) (slightly).[5] | [1][5] |

| Sensitivity | Lachrymatory,[2] Moisture sensitive.[3] | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[3][6] The substance is also harmful if swallowed, in contact with skin, or if inhaled.[7]

Hazard Statement Summary:

-

H226: Flammable liquid and vapor.[6]

-

H302: Harmful if swallowed.[8]

-

H314: Causes severe skin burns and eye damage.[6]

-

H318: Causes serious eye damage.[8]

-

H335: May cause respiratory irritation.[8]

-

H290: May be corrosive to metals.[6]

Due to its hazardous nature, a thorough risk assessment should be conducted before handling this chemical. The following workflow outlines a systematic approach to hazard assessment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3]

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[3] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Ground and bond containers when transferring material to prevent static discharge.[3][6]

-

Do not breathe dust, vapor, mist, or gas.[3]

-

This material is moisture-sensitive; keep it from contact with moist air and steam.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from sources of ignition.[3]

-

Store in a flammables area.[3]

-

The storage area should be designated as a corrosives area.[7][11]

-

Store protected from moisture.[3]

-

Do not store in a steel container.[3] It may be corrosive to metals.[6]

The following diagram illustrates the proper storage and handling procedures.

First Aid Measures

In case of exposure, immediate medical attention is required.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[3]

Accidental Release Measures

In the event of a spill, the following procedure should be followed.

Spill Response Procedure:

-

Evacuate: Immediately evacuate personnel from the spill area.[5]

-

Ventilate: Ensure adequate ventilation.[3]

-

Remove Ignition Sources: Remove all sources of ignition from the area.[3][5]

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.[3]

-

Containment: Absorb the spill with inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like sawdust.

-

Collection: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste according to federal, state, and local regulations.[3]

The spill response procedure is visualized in the following diagram.

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[3] Water may be ineffective.[3] A water spray can be used to cool fire-exposed containers.[3] Do NOT use water directly on the fire.[3]

-

Specific Hazards: As a flammable liquid, its vapors can form explosive mixtures with air.[3] Vapors are heavier than air and can travel to an ignition source and flash back.[3] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] Containers may explode in the heat of a fire.[3]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

Stability and Reactivity

-

Reactivity: This compound is sensitive to moisture.[3]

-

Chemical Stability: Stable under normal conditions.[7]

-

Conditions to Avoid: Ignition sources, moisture, and excess heat.[3]

-

Incompatible Materials: Oxidizing agents, bases, alcohols, amines, and steel.[3]

-

Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, and hydrogen fluoride (B91410) gas.[3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Disposal must be in accordance with federal, state, and local environmental control regulations.[12] Contact a licensed professional waste disposal service to dispose of this material.[7]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and ensure that all personnel are thoroughly trained in its safe handling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | CAS#:345-35-7 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 345-35-7 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.nl [fishersci.nl]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Fluorobenzyl Chloride

Introduction

2-Fluorobenzyl chloride (CAS: 345-35-7) is a pivotal building block in modern pharmaceutical synthesis.[1][2] Its chemical structure, featuring a reactive chloromethyl group and a fluorine atom on the benzene (B151609) ring, makes it an excellent electrophile for constructing complex therapeutic agents.[1] The presence of the fluorine atom can significantly enhance a drug's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound is widely employed in nucleophilic substitution reactions to introduce the 2-fluorobenzyl moiety into target molecules, serving as a key intermediate in the development of drugs for cardiovascular, CNS-active, and anticancer therapies.[1][3]

This document provides detailed protocols for two common applications of this compound in pharmaceutical intermediate synthesis: the Williamson ether synthesis to form substituted benzaldehydes and the N-alkylation of indoles.

Application 1: Williamson Ether Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde (B1298908)

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[4][5] This reaction is critical in the synthesis of various pharmaceutical ingredients. One such example is the preparation of 4-(2-fluorobenzyloxy)benzaldehyde, a key intermediate in the synthesis of Ralfinamide, a drug investigated for CNS disorders.[6][7] The synthesis proceeds via an SN2 reaction between the phenoxide ion of 4-hydroxybenzaldehyde (B117250) and this compound.[5]

Reaction Pathway: Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of a Ralfinamide intermediate.

Experimental Protocol

Objective: To synthesize 4-(2-fluorobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde and this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.